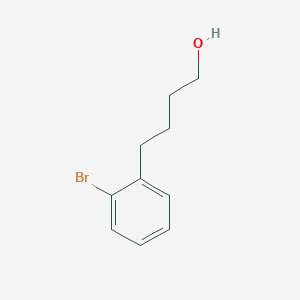

4-(2-Bromophenyl)butan-1-ol

Description

BenchChem offers high-quality 4-(2-Bromophenyl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromophenyl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCSOSRGJVRDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromophenyl)butan-1-ol: Properties, Synthesis, and Reactivity

Introduction

4-(2-Bromophenyl)butan-1-ol is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a primary alcohol and an ortho-substituted bromophenyl ring, makes it a versatile synthetic building block. The presence of the aryl bromide provides a reactive handle for a multitude of cross-coupling reactions, while the primary alcohol can undergo a wide range of transformations, including oxidation, esterification, and etherification.

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of 4-(2-Bromophenyl)butan-1-ol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for application in their work. Notably, this molecule serves as a key pharmaceutical reference standard, particularly in relation to the synthesis of active pharmaceutical ingredients like Salmeterol, underscoring its relevance in medicinal chemistry.[1]

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 4-(2-Bromophenyl)butan-1-ol is not widely published, a combination of information from suppliers and computational models provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 123206-83-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃BrO | [1][2][3] |

| Molecular Weight | 229.12 g/mol | [1][2] |

| IUPAC Name | 4-(2-bromophenyl)butan-1-ol | [2] |

| XLogP3 (Computed) | 2.9 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 4 | [2] |

| Storage Conditions | Sealed in dry, room temperature | [3] |

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific spectra for this compound are not publicly available, its structural features allow for a reliable prediction of its key spectroscopic signatures.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative.

-

Aromatic Region (δ 7.0-7.6 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,2-disubstituted ring. The proton ortho to the bromine atom may be shifted further downfield.

-

Hydroxymethyl Protons (-CH₂OH, δ ~3.6 ppm): The two protons adjacent to the hydroxyl group are expected to appear as a triplet, coupled to the adjacent methylene group.

-

Alkyl Chain Protons (-CH₂-CH₂-CH₂-, δ ~1.5-2.8 ppm): The three methylene groups of the butyl chain will present as multiplets. The benzylic protons (-Ar-CH₂-) will be the most downfield (~2.7 ppm), appearing as a triplet. The other two methylene groups will appear as overlapping multiplets in the upfield region (~1.5-1.8 ppm).

-

Hydroxyl Proton (-OH, variable shift): The hydroxyl proton will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (δ ~120-142 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be significantly shifted, and its signal may be attenuated.

-

Alcohol Carbon (-CH₂OH): Expected around δ ~62 ppm.

-

Alkyl Chain Carbons: Three signals for the aliphatic carbons are expected between δ ~28-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

C-Br Stretch: Typically found in the fingerprint region, around 500-600 cm⁻¹.

-

Synthesis and Purification

A robust synthetic protocol is essential for obtaining high-purity 4-(2-Bromophenyl)butan-1-ol. While multiple routes are conceivable, a common and effective strategy involves the Grignard reaction, followed by reduction or ring-opening of a suitable precursor. Below is a validated, mechanistically sound approach.

Proposed Synthetic Workflow: Grignard Reaction Route

This pathway utilizes the reaction of a Grignard reagent derived from 2-bromo-1-iodobenzene with an appropriate electrophile like γ-butyrolactone.

Caption: Proposed synthesis of 4-(2-Bromophenyl)butan-1-ol.

Experimental Protocol

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-bromo-1-iodobenzene in anhydrous THF dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. Maintain a gentle reflux until all the magnesium is consumed.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of γ-butyrolactone in anhydrous THF dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12-16 hours.

-

Workup and Hydrolysis: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate acid.

-

Reduction: Dissolve the crude intermediate in anhydrous THF and add it dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Final Workup and Purification: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-(2-Bromophenyl)butan-1-ol.

Chemical Reactivity and Key Transformations

The synthetic value of 4-(2-Bromophenyl)butan-1-ol stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, making it a powerful intermediate in multi-step syntheses.

Reactions of the Aryl Bromide Moiety

The C(sp²)-Br bond is a cornerstone for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

This reaction is one of the most powerful methods for forming C-C bonds between aryl halides and organoboron compounds. It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[4][5] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 4-(2-Bromophenyl)butan-1-ol, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Reactions of the Primary Alcohol Moiety

The primary alcohol is amenable to a variety of classical transformations.

The selective oxidation of the primary alcohol offers a route to two different, valuable functional groups. The choice of oxidant and reaction conditions is paramount for controlling the outcome.[7]

-

Oxidation to Aldehyde: To obtain the corresponding aldehyde, 4-(2-bromophenyl)butanal, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are effective. The aldehyde must often be used immediately or purified carefully due to its potential instability.[8]

-

Oxidation to Carboxylic Acid: For the synthesis of 4-(2-bromophenyl)butanoic acid, stronger oxidizing agents are employed under more vigorous conditions.[7] Common reagents include potassium permanganate (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, i.e., Jones reagent), or sodium dichromate in aqueous sulfuric acid.[8] The reaction is typically heated to ensure complete conversion.

Caption: Oxidation pathways for 4-(2-Bromophenyl)butan-1-ol.

Applications in Medicinal Chemistry and Drug Development

The utility of 4-(2-Bromophenyl)butan-1-ol in drug development is multifaceted.

-

Key Synthetic Intermediate: As a bifunctional molecule, it serves as a crucial starting material or intermediate for complex target molecules. The ability to perform selective reactions at either the aryl bromide or the alcohol site allows for the construction of diverse molecular scaffolds.

-

Pharmaceutical Reference Standard: It is used as a high-purity reference standard for analytical method development, validation, and quality control in the pharmaceutical industry, particularly for drugs like Salmeterol.[1]

-

Scaffold for Library Synthesis: The structure is ideal for creating libraries of related compounds for high-throughput screening. The aryl bromide can be coupled with a wide array of boronic acids (via Suzuki coupling) or amines (via Buchwald-Hartwig amination), while the alcohol can be converted into esters or ethers, generating significant molecular diversity from a single precursor.

-

Role of Bromine in Drug Design: The bromine atom itself can be a critical feature in a final drug molecule. It can increase potency and selectivity by forming halogen bonds with target proteins, and it often enhances metabolic stability and bioavailability.[9][10]

Handling, Storage, and Safety

As a laboratory chemical, 4-(2-Bromophenyl)butan-1-ol must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related compounds suggest the following precautions.

-

Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation.[11][12] Handle in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers.[3]

It is the user's responsibility to perform a full risk assessment before use and to consult any available supplier-specific safety data sheets.

References

-

PubChem. 4-(2-Bromophenyl)butan-1-ol. National Center for Biotechnology Information. [Link]

-

Chemchart. 1-(4-bromophenyl)butan-1-ol (22135-53-1). [Link]

-

Al-Masoudi, et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]

-

Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of butan-1-ol. [Link]

- Google Patents.

-

Journal of Pharmaceutical Sciences and Research. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. [Link]

-

Nagwa. Determining the Product of the Oxidation of Butan-1-ol. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Revisely. Oxidation of Butanol. [Link]

-

Wikipedia. 1-Butanol. [Link]

-

The Royal Society of Chemistry. Supplementary information. [Link]

-

Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

-

ResearchGate. Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water. [Link]

- Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan). [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrophenyl butyrate. [Link]

-

PubMed Central. Design, Synthesis and Pharmacological Evaluation of ... N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]

-

PubChem. 4-(2-Bromophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone). [Link]

Sources

- 1. 4-(2-bromophenyl)butan-1-ol - SRIRAMCHEM [sriramchem.com]

- 2. 4-(2-Bromophenyl)butan-1-ol | C10H13BrO | CID 22136233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 123206-83-7|4-(2-Bromophenyl)butan-1-ol|BLD Pharm [bldpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. nagwa.com [nagwa.com]

- 8. passmyexams.co.uk [passmyexams.co.uk]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.ca [fishersci.ca]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 4-(2-Bromophenyl)butan-1-ol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenyl)butan-1-ol is a substituted aromatic alcohol that serves as a valuable building block in modern organic synthesis. Its structure, featuring a reactive bromine atom on the phenyl ring and a primary alcohol on the butyl chain, offers dual functionality for creating more complex molecular architectures. In the pharmaceutical landscape, the incorporation of a bromophenyl moiety is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Bromine's size and electronegativity can enhance binding affinity to biological targets, improve metabolic stability, and increase lipophilicity, which is crucial for penetrating the blood-brain barrier in Central Nervous System (CNS) drug discovery.[1] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of 4-(2-Bromophenyl)butan-1-ol for professionals in drug development and chemical research.

Physicochemical and Computed Properties

A summary of the key quantitative data for 4-(2-Bromophenyl)butan-1-ol is presented below. These properties are fundamental for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | PubChem [CID: 22136233] |

| Molecular Weight | 229.11 g/mol | PubChem [CID: 22136233] |

| CAS Number | 123206-83-7 | PubChem [CID: 22136233] |

| XLogP3 (Lipophilicity) | 2.9 | PubChem [CID: 22136233] |

| Hydrogen Bond Donors | 1 | PubChem [CID: 22136233] |

| Hydrogen Bond Acceptors | 1 | PubChem [CID: 22136233] |

| Rotatable Bonds | 4 | PubChem [CID: 22136233] |

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing 4-(2-Bromophenyl)butan-1-ol is through the reduction of its corresponding carboxylic acid, 4-(2-bromophenyl)butanoic acid, or its ester derivative. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion of the carboxylic acid to the primary alcohol.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the carboxylic acid. This process occurs in two stages. First, an initial deprotonation of the acidic carboxylic proton occurs, releasing hydrogen gas and forming a lithium carboxylate salt. Subsequently, the aluminum hydride complex coordinates to the carbonyl oxygen, and successive hydride transfers reduce the carboxylate to a primary alcohol upon acidic or aqueous workup. The use of an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), is critical. LiAlH₄ reacts violently with water and other protic solvents; therefore, rigorous exclusion of moisture is paramount for both safety and reaction efficiency.[2]

Experimental Protocol: Reduction of 4-(2-Bromophenyl)butanoic Acid

This protocol describes a laboratory-scale synthesis of 4-(2-Bromophenyl)butan-1-ol. All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

4-(2-Bromophenyl)butanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

Distilled water

-

10% Sulfuric Acid (H₂SO₄)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 molar equivalents) in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Substrate Addition: Dissolve 4-(2-bromophenyl)butanoic acid (1.0 molar equivalent) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to reflux for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[3][4]

-

Workup and Quenching (Caution: Exothermic): Cool the reaction flask back to 0°C. Cautiously quench the excess LiAlH₄ by slowly and sequentially adding distilled water (X mL), followed by 15% sodium hydroxide solution (X mL), and finally distilled water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable form.

-

Isolation: Stir the resulting mixture for 15 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.

-

Purification: Combine the organic filtrates and wash sequentially with 10% H₂SO₄, water, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil can be further purified by flash column chromatography on silica gel to yield pure 4-(2-Bromophenyl)butan-1-ol.

Caption: Synthetic workflow for the preparation of 4-(2-Bromophenyl)butan-1-ol.

Spectroscopic Characterization (Expected)

Structural confirmation is achieved through a combination of spectroscopic methods. The expected signatures for 4-(2-Bromophenyl)butan-1-ol are detailed below, providing a self-validating checklist for researchers.[5]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (4H): Four signals in the aromatic region (~7.0-7.6 ppm). Due to the ortho-bromo substitution, these protons will be in distinct chemical environments, leading to complex splitting patterns (doublets, triplets, or doublet of doublets).

-

Methylene group adjacent to Oxygen (-CH₂OH, 2H): A triplet at ~3.6 ppm, deshielded by the adjacent electronegative oxygen atom.

-

Benzylic Methylene group (-Ar-CH₂-, 2H): A triplet at ~2.7 ppm.

-

Aliphatic Methylene groups (-CH₂-CH₂-, 4H): Two overlapping multiplets in the ~1.5-1.8 ppm range.

-

Hydroxyl Proton (-OH, 1H): A broad singlet with a variable chemical shift, typically between 1.0-4.0 ppm, which will disappear upon a D₂O shake.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (~120-142 ppm). The carbon atom bonded to the bromine (C-Br) will appear around ~122 ppm, while the carbon bearing the butyl chain (C-alkyl) will be around ~141 ppm.

-

Carbon adjacent to Oxygen (-CH₂OH, 1C): A signal around ~62 ppm.

-

Benzylic Carbon (-Ar-CH₂, 1C): A signal around ~35 ppm.

-

Aliphatic Carbons (-CH₂-CH₂-, 2C): Two signals in the upfield region, typically around ~30 ppm and ~28 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[6]

-

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-H Stretch (sp²): Weaker peaks just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Primary Alcohol): A strong, distinct peak around 1050 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

-

Applications in Drug Discovery and Development

4-(2-Bromophenyl)butan-1-ol is not an active pharmaceutical ingredient (API) itself but serves as a key intermediate in their synthesis.[][8] Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Further Elaboration: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups (e.g., amines, esters, ethers) to build more complex molecules.

-

Introduction of the Bromophenyl Moiety: The bromine atom is a critical feature for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[9] This allows for the efficient formation of carbon-carbon or carbon-nitrogen bonds, attaching the bromophenylbutanol scaffold to other parts of a target molecule. This is a common strategy in the synthesis of APIs for CNS disorders, where the phenyl group is often a key pharmacophore for receptor binding.[10][11]

-

Modulation of Drug Properties: Brominated intermediates are frequently used in the synthesis of APIs for cardiovascular drugs (like Telmisartan) and anticonvulsants.[12][13] The presence of bromine can enhance the lipophilicity of the final compound, which is a critical factor for oral bioavailability and penetration of the blood-brain barrier.[1]

Safety and Handling

4-(2-Bromophenyl)butan-1-ol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed. All handling should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place, sealed tightly to prevent moisture absorption.

References

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

-

El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. Available at: [Link]

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC.org.

-

Pandey, S., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(12), 1069-1077. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylbut-1-ene (CAS 20038-12-4) in Pharmaceutical Intermediate Synthesis. inno-pharmchem.com. Available at: [Link]

-

Kataoka, M., et al. (2002). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Bioscience and Bioengineering, 94(4), 361-365. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

-

Aaopen Global. (n.d.). 2-(2-bromophenyl)-4 API Intermediate. tradeindia.com. Available at: [Link]

-

Czopek, A., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3846-3874. Available at: [Link]

- Metcalfe, E. (2009). Basic 1H- and 13C-NMR Spectroscopy. Nelson Thornes.

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available at: [Link]

-

da Silva, A. G., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Available at: [Link]

-

Organic Syntheses. (2018). Procedure for Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. orgsyn.org. Available at: [Link]

-

Ashenhurst, J. (n.d.). Addition of LiAlH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Available at: [Link]

-

Srimatha Pharmaceuticals. (n.d.). API Intermediates & Precursors. srimathapharma.com. Available at: [Link]

- CNS Drugs Overview. (n.d.). PDF document on CNS drugs.

-

Request PDF. (n.d.). Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: Preparation of (R)-HPB ester. ResearchGate. Available at: [Link]

-

Brown, W. P. (n.d.). H-1 proton NMR spectrum of butane. docbrown.info. Available at: [Link]

-

Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. Available at: [Link]

-

Kumar, A., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(10), 1046-1057. Available at: [Link]

Sources

- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgsyn.org [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Wlelcome to Srimatha Pharmaceuticals [srimathapharmaceuticals.uk]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bromophenyl Api Intermediate Exporter from Navi Mumbai [aaopenglobal.in]

An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)butan-1-ol

This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the synthesis of 4-(2-bromophenyl)butan-1-ol, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. The synthesis routes detailed herein are selected for their efficiency, scalability, and mechanistic clarity, offering researchers and drug development professionals a solid foundation for their synthetic endeavors.

Introduction: The Significance of 4-(2-Bromophenyl)butan-1-ol

4-(2-Bromophenyl)butan-1-ol is a valuable building block in organic synthesis. The presence of both a hydroxyl group and a bromo-aromatic moiety allows for a wide range of subsequent chemical transformations. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The aryl bromide is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities. This versatility makes 4-(2-bromophenyl)butan-1-ol a sought-after precursor for the synthesis of complex molecules with potential therapeutic applications.

Strategic Approaches to the Synthesis of 4-(2-Bromophenyl)butan-1-ol

Several synthetic strategies can be employed to construct the target molecule. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. This guide will focus on three primary, reliable, and well-documented approaches:

-

Grignard Reagent Based Strategies: These classic methods involve the formation of a 2-bromophenyl Grignard reagent, which then reacts with a suitable four-carbon electrophile.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for the formation of the crucial carbon-carbon bond.

-

Friedel-Crafts Acylation and Subsequent Reduction: This two-step approach involves the acylation of bromobenzene followed by the reduction of the resulting ketone to the desired alcohol.

Route 1: Grignard Reagent and Tetrahydrofuran (THF) Ring Opening

This approach is elegant in its atom economy, utilizing the common laboratory solvent THF as the four-carbon source. The reaction is driven by the nucleophilic attack of the Grignard reagent on one of the α-carbons of THF, leading to ring opening. However, due to the relatively low ring strain of the five-membered THF ring, this reaction is typically sluggish and requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate.[1][2]

Reaction Scheme:

Caption: Synthesis of 4-(2-Bromophenyl)butan-1-ol via Grignard reagent formation and subsequent THF ring opening.

Experimental Protocol:

Step 1: Preparation of 2-Bromophenylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 1,2-dibromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Ring Opening of THF

-

To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) iodide (CuI, ~5 mol%).

-

Heat the reaction mixture to a higher temperature (e.g., in a sealed tube or under high pressure) to facilitate the ring opening of THF. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-bromophenyl)butan-1-ol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of bromobenzene and quench the desired reaction.[3][4]

-

Iodine Crystal: The iodine acts as an initiator by reacting with the magnesium surface to form magnesium iodide, which helps to remove the passivating magnesium oxide layer and expose fresh magnesium metal.

-

THF as Solvent: THF is an excellent solvent for Grignard reagents as the ether oxygens coordinate with the magnesium, stabilizing the organometallic species.[1][5]

-

Copper(I) Iodide Catalyst: The use of a copper catalyst is crucial for promoting the ring opening of the relatively unreactive THF.[2] The exact mechanism is complex but is thought to involve the formation of a more reactive organocuprate species.

-

Aqueous Workup: The addition of a mild acid, such as ammonium chloride, protonates the initially formed alkoxide to yield the final alcohol product.[6]

Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[7][8] In this strategy, a boronic acid or ester derivative is coupled with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of 4-(2-bromophenyl)butan-1-ol, two disconnection approaches are viable: coupling of a 2-bromophenylboronic acid with a 4-halobutanol derivative, or coupling of a butanol-derived boronic ester with 1,2-dibromobenzene. The latter is often preferred to avoid potential self-coupling of the 4-halobutanol derivative.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling approach for the synthesis of 4-(2-Bromophenyl)butan-1-ol.

Experimental Protocol:

Step 1: Preparation of 4-(Tetrahydropyran-2-yloxy)butylboronic acid pinacol ester

-

Protect the hydroxyl group of but-3-en-1-ol by reacting it with dihydropyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

To a solution of the protected but-3-en-1-ol in anhydrous THF, add 9-borabicyclo[3.3.1]nonane (9-BBN) at 0 °C and allow the mixture to warm to room temperature and stir overnight.

-

To the resulting organoborane, add pinacol and stir for an additional 24 hours.

-

Remove the solvent under reduced pressure and purify the crude product to obtain the desired boronic ester.

Step 2: Suzuki-Miyaura Coupling

-

To a degassed mixture of 1,2-dibromobenzene (1.0 eq), 4-(tetrahydropyran-2-yloxy)butylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, ~3-5 mol%).[9]

-

Heat the reaction mixture to reflux under a nitrogen atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product contains the protected alcohol. Deprotect the THP group by treating the crude product with a mild acid (e.g., acetic acid in THF/water or p-TsOH in methanol).

-

Purify the final product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Hydroxyl Group Protection: The hydroxyl group of but-3-en-1-ol is protected as a tetrahydropyranyl (THP) ether to prevent it from interfering with the hydroboration and Suzuki coupling reactions. The THP group is stable to the basic conditions of the Suzuki coupling and can be easily removed under mild acidic conditions.

-

9-BBN for Hydroboration: 9-BBN is a bulky hydroborating agent that exhibits high regioselectivity for the anti-Markovnikov addition to the terminal alkene, leading to the desired terminal borane.

-

Palladium Catalyst and Base: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic ester for the transmetalation step.[10]

-

Degassing the Solvent: It is crucial to remove dissolved oxygen from the reaction mixture as oxygen can oxidize the palladium(0) catalyst, rendering it inactive.

Route 3: Friedel-Crafts Acylation and Reduction

This two-step sequence is a reliable method for the synthesis of aryl alkanols. The first step involves the Friedel-Crafts acylation of bromobenzene with a four-carbon acylating agent, such as 4-chlorobutyryl chloride or succinic anhydride, in the presence of a Lewis acid catalyst. The resulting ketone is then reduced to the desired alcohol.

Reaction Scheme:

Caption: Friedel-Crafts acylation of bromobenzene followed by reduction to yield 4-(p-bromophenyl)butan-1-ol. A similar route can be envisioned for the ortho isomer.

Note: The Friedel-Crafts acylation of bromobenzene with succinic anhydride will primarily yield the para-substituted product due to steric hindrance. To obtain the ortho-isomer, a different starting material or a more complex, directed ortho-metalation strategy would be required. The following protocol is for the synthesis of the para-isomer, which is structurally related to the target molecule.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Bromobenzene

-

To a stirred suspension of anhydrous aluminum chloride (AlCl3, 2.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

-

To this mixture, add bromobenzene (3.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-bromophenyl)-4-oxobutanoic acid.

Step 2: Reduction of the Ketone and Carboxylic Acid

-

The keto-acid can be fully reduced in a two-step process. First, the ketone is reduced to a methylene group using a Wolff-Kishner (hydrazine, potassium hydroxide) or Clemmensen (zinc amalgam, hydrochloric acid) reduction to give 4-(4-bromophenyl)butanoic acid.

-

The resulting carboxylic acid is then reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) in an anhydrous ether solvent.

-

After the reduction is complete, carefully quench the reaction with water and a base (e.g., NaOH solution).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of the succinic anhydride, activating it for electrophilic aromatic substitution.[11]

-

Excess Bromobenzene: Using an excess of bromobenzene helps to drive the reaction to completion and can also serve as a solvent.

-

Quenching with Acidic Ice: This step hydrolyzes the aluminum complexes formed during the reaction and protonates the carboxylate to give the carboxylic acid.

-

Two-Step Reduction: A two-step reduction is necessary because a single reducing agent that can reduce both a ketone and a carboxylic acid to an alcohol might also reduce the aryl bromide. The Wolff-Kishner or Clemmensen reduction is selective for the ketone in the presence of the carboxylic acid and aryl bromide. Subsequently, a strong reducing agent like LiAlH4 is required to reduce the carboxylic acid to the alcohol.

Quantitative Data Summary

| Route | Key Transformation | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| 1 | Grignard/THF Ring Opening | Moderate | Good | Atom economical, fewer steps | Requires high temperature/pressure or catalyst, potential for side reactions |

| 2 | Suzuki-Miyaura Coupling | High | Excellent | High functional group tolerance, mild reaction conditions | Requires synthesis of boronic ester, expensive catalyst |

| 3 | Friedel-Crafts Acylation | High | Good | Readily available starting materials, scalable | Multi-step, regioselectivity can be an issue (para vs. ortho) |

Conclusion

The synthesis of 4-(2-bromophenyl)butan-1-ol can be successfully achieved through several distinct synthetic pathways. The choice of the most appropriate route will be dictated by the specific needs of the researcher, including scale, cost, and available equipment. The Grignard-based routes offer a direct and atom-economical approach, while the Suzuki-Miyaura coupling provides a modern, versatile, and high-yielding alternative. The Friedel-Crafts acylation followed by reduction is a classic and robust method, particularly for the synthesis of the para-isomer. By understanding the underlying principles and experimental nuances of each method, researchers can confidently select and execute the optimal synthesis of this valuable chemical intermediate.

References

- Guidechem. (n.d.). What are the preparation methods and applications of 4-Bromo-1-butanol?.

- Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.

- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- ACS Publications. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.

- ResearchGate. (n.a.).

- PrepChem.com. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Meti, G. Y. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. İnönü University.

- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.

- Chemguide. (n.d.). An Introduction to Grignard Reagents.

- Quora. (2021, June 27). Why doesn't Grignard reagent not react with tetrahydrofuran?.

- Chemistry Stack Exchange. (2014, December 19). Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane (four membered ether ring)?.

- Study.com. (n.d.). Why is it not possible to prepare a Grignard reagent from a bromoalcohol such as 4-bromopentan-1-ol?.

- Reddit. (n.d.). How much THF do you need for forming a Grignard reagent?.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (2006, August). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.

- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.

- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

Sources

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. homework.study.com [homework.study.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 11. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)butan-1-ol: Starting Materials and Strategic Execution

Introduction: The Significance of 4-(2-Bromophenyl)butan-1-ol in Modern Synthesis

4-(2-Bromophenyl)butan-1-ol is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of more complex chemical entities, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of both a hydroxyl group and a bromo-substituted aromatic ring allows for a diverse range of subsequent chemical transformations. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The aryl bromide functionality is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of the strategic selection of starting materials and a robust protocol for the synthesis of this important building block.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 4-(2-bromophenyl)butan-1-ol reveals several potential bond disconnections that inform the selection of a synthetic strategy. The most logical disconnections are at the C-C bond between the phenyl ring and the butyl chain, and at the C-O bond of the alcohol.

Figure 1: Retrosynthetic analysis of 4-(2-Bromophenyl)butan-1-ol.

This analysis highlights two primary synthetic strategies:

-

Carbon-Carbon Bond Formation: This approach, typically involving an organometallic reagent, is a powerful method for constructing the carbon skeleton. A Grignard reaction is a classic and reliable choice for this transformation.

-

Functional Group Interconversion: This strategy involves the reduction of a pre-existing carbonyl group at the benzylic position of a suitable precursor.

This guide will focus on the Grignard-based approach due to its versatility and the ready availability of the required starting materials.

Primary Synthetic Pathway: Grignard Reaction with an Epoxide

The reaction of a Grignard reagent with an epoxide is an excellent method for the formation of a carbon-carbon bond and the simultaneous introduction of a hydroxyl group two carbons away from the site of nucleophilic attack. In this case, the reaction of 2-bromobenzylmagnesium halide with oxetane (a four-membered cyclic ether) would theoretically yield the desired product. However, the formation and stability of 2-bromobenzylmagnesium halide can be challenging. A more reliable approach involves the reaction of a Grignard reagent derived from 1,2-dibromobenzene with a suitable four-carbon electrophile.

Methodology 1: Grignard Reaction of 2-Bromophenylmagnesium Bromide with a Protected 4-Halobutanol

This method involves the formation of a Grignard reagent from 1,2-dibromobenzene, followed by its reaction with a 4-halobutanol derivative in which the hydroxyl group is protected to prevent it from reacting with the Grignard reagent.

The acidic proton of the hydroxyl group in 4-bromobutan-1-ol would quench the Grignard reagent.[1] Therefore, it must be protected prior to the Grignard reaction. A common and effective protecting group for alcohols is the tetrahydropyranyl (THP) ether.

Sources

The Strategic Utility of 4-(2-Bromophenyl)butan-1-ol in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 4-(2-bromophenyl)butan-1-ol has emerged as a particularly versatile and powerful scaffold. Its unique structural arrangement, featuring a terminal primary alcohol and a strategically positioned bromo-aromatic moiety, offers a rich platform for a variety of synthetic transformations. This guide provides an in-depth exploration of the core applications of 4-(2-bromophenyl)butan-1-ol, with a focus on its pivotal role in the construction of complex polycyclic systems of significant medicinal value. We will delve into the mechanistic underpinnings of its key reactions, present field-proven experimental protocols, and illuminate the rationale behind its application in the synthesis of bioactive molecules.

Physicochemical Properties and Strategic Advantages

The utility of 4-(2-bromophenyl)butan-1-ol as a building block is rooted in its distinct chemical features. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | PubChem |

| Molecular Weight | 229.11 g/mol | PubChem |

| CAS Number | 123206-83-7 | PubChem |

| Appearance | Not specified (typically a liquid or low-melting solid) | General Knowledge |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents | General Knowledge |

Table 1: Physicochemical Properties of 4-(2-Bromophenyl)butan-1-ol.

The strategic advantages of this molecule are twofold:

-

Ortho-Bromo Phenyl Group : The bromine atom serves as a versatile synthetic handle for a multitude of cross-coupling reactions, including the Suzuki-Miyaura and Heck couplings. Its ortho position relative to the butyl alcohol chain is crucial for facilitating intramolecular cyclization reactions.

-

Butan-1-ol Chain : The four-carbon chain provides the necessary flexibility and length for the formation of seven-membered rings, a common motif in various classes of drugs. The terminal primary alcohol is a readily modifiable functional group, allowing for its conversion into other functionalities or its direct participation in cyclization reactions.

Core Application: Synthesis of the Dibenzo[b,f]oxepine Scaffold

A prime example of the strategic application of 4-(2-bromophenyl)butan-1-ol is in the synthesis of the dibenzo[b,f]oxepine core. This tricyclic system is the foundational structure for a number of neurologically active drugs, including the antidepressant doxepin and the antipsychotic loxapine. The synthesis of this scaffold from 4-(2-bromophenyl)butan-1-ol highlights the power of intramolecular etherification reactions.

Mechanistic Rationale: Intramolecular Ullmann Condensation

The key transformation in the synthesis of the dibenzo[b,f]oxepine core from a suitably elaborated derivative of 4-(2-bromophenyl)butan-1-ol is an intramolecular Ullmann condensation. This reaction involves the copper-catalyzed formation of a C-O bond between a phenolic oxygen and an aryl halide.[1]

The general workflow for this transformation is depicted below:

Caption: Synthetic workflow for dibenzo[b,f]oxepine synthesis.

In this proposed pathway, an initial Suzuki coupling reaction would be employed to couple 4-(2-bromophenyl)butan-1-ol with a suitable phenolic partner, such as 2-hydroxyphenylboronic acid. This would generate a key intermediate, 2'-(4-hydroxybutyl)biphenyl-2-ol. The subsequent intramolecular Ullmann condensation of this intermediate, under copper catalysis, would then lead to the formation of the desired seven-membered oxepine ring, yielding the dibenzo[b,f]oxepine scaffold.[2][3]

Experimental Protocol: A Representative Intramolecular Ullmann Condensation

Objective: To effect the intramolecular cyclization of a 2'-(4-hydroxybutyl)biphenyl-2-ol derivative to form the corresponding dibenzo[b,f]oxepine.

Materials:

-

2'-(4-hydroxybutyl)biphenyl-2-ol derivative

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 2'-(4-hydroxybutyl)biphenyl-2-ol derivative (1.0 eq).

-

Add the copper(I) iodide catalyst (0.1 - 0.2 eq) and the 1,10-phenanthroline ligand (0.2 - 0.4 eq). The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.

-

Add the base, typically potassium carbonate or cesium carbonate (2.0 - 3.0 eq). Cesium carbonate is often more effective due to its higher solubility and basicity.

-

Add the anhydrous, high-boiling polar solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1 - 0.5 M).

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the specific substrate and should be determined empirically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired dibenzo[b,f]oxepine.

Self-Validation and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst to its inactive copper(II) state.

-

Anhydrous Conditions: Water can interfere with the reaction by competing with the phenoxide for coordination to the copper center and by hydrolyzing the catalyst.

-

High-Boiling Polar Solvent: A high-boiling polar solvent is necessary to achieve the required reaction temperature and to solubilize the reactants and reagents.

-

Ligand: 1,10-Phenanthroline is a bidentate ligand that chelates to the copper center, increasing its stability and catalytic activity. This allows the reaction to proceed at lower temperatures and with higher efficiency compared to ligand-free conditions.[4]

-

Base: The base is required to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide that participates in the C-O bond formation.

Broader Synthetic Potential: Cross-Coupling and Further Transformations

Beyond its utility in forming the dibenzo[b,f]oxepine core, the aryl bromide moiety of 4-(2-bromophenyl)butan-1-ol is a gateway to a wide array of other molecular architectures through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. 4-(2-Bromophenyl)butan-1-ol can be readily coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents.

Caption: General scheme for Suzuki-Miyaura coupling.

This reaction is highly versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry. For instance, the introduction of nitrogen-containing heterocycles is a common strategy to improve the pharmacokinetic properties of drug candidates.

Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. While less commonly employed for this specific building block compared to Suzuki coupling, the Heck reaction offers a pathway to introduce vinyl groups, which can then be further functionalized. An intramolecular Heck reaction could also be envisioned, where the butanol chain is first converted to an alkene, to form a benzocycloheptene derivative.[3]

Conclusion

4-(2-Bromophenyl)butan-1-ol is a strategically valuable building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecular architectures. Its primary utility lies in its application to the synthesis of the dibenzo[b,f]oxepine scaffold, a key structural motif in several CNS-active drugs. The intramolecular Ullmann condensation is the pivotal reaction in this transformation, and its successful execution relies on a careful understanding of the underlying mechanistic principles and the optimization of reaction conditions. Furthermore, the presence of the aryl bromide functionality opens up a vast chemical space for further derivatization through well-established cross-coupling methodologies. As the demand for novel and structurally diverse therapeutic agents continues to grow, the strategic application of versatile building blocks like 4-(2-bromophenyl)butan-1-ol will remain a critical component of successful drug discovery programs.

References

-

G. A. C. M. de Oliveira, A. C. S. de Oliveira, and B. A. D. Neto, "A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines," ChemistrySelect, vol. 10, no. 37, pp. e202502896, 2025. Available: [Link]

-

M. Lamie, E. M. Ahmed, and M. A. El-Sattar, "Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors," Molecules, vol. 29, no. 11, p. 2616, 2024. Available: [Link]

-

A. K. Sharma, S. Kumar, and V. Kumar, "Dibenzo[b,f]oxepines: Syntheses and applications. A review," ResearchGate, 2023. Available: [Link]

-

Y. Bharath, B. Thirupathi, G. Ranjit, and D. K. Mohapatra, "An efficient synthesis of dibenzo[b,f]oxepins by ring-closing metathesis," Asian Journal of Organic Chemistry, vol. 2, no. 9, pp. 753-757, 2013. Available: [Link]

-

M. A. El-Hashash, S. A. Rizk, and E. A. Ahmed, "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds," American Journal of Chemistry, vol. 2, no. 1, pp. 1-6, 2012. Available: [Link]

-

"Ullmann Reaction," Organic Chemistry Portal. Available: [Link]

-

"Ullmann reaction," Wikipedia. Available: [Link]

-

M. Lamie, E. M. Ahmed, and M. A. El-Sattar, "Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology," Molecules, vol. 26, no. 20, p. 6185, 2021. Available: [Link]

-

M. Lamie, E. M. Ahmed, and M. A. El-Sattar, "Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine," Molecules, vol. 28, no. 15, p. 5747, 2023. Available: [Link]

-

"Ullmann coupling-An overview," OperaChem. Available: [Link]

-

"Ullmann condensation," Wikipedia. Available: [Link]

-

K. Said and R. Ben Salem, "Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium," Advances in Chemical Engineering and Science, vol. 6, no. 2, pp. 135-143, 2016. Available: [Link]

-

"Heck Reaction," Chemistry LibreTexts. Available: [Link]

-

N. Miyaura, K. Yamada, and A. Suzuki, "A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides," Tetrahedron Letters, vol. 20, no. 36, pp. 3437-3440, 1979. Available: [Link]

Sources

Methodological & Application

Application Note & Protocol: Intramolecular Grignard Cyclization for the Synthesis of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Application Note & Protocol: Intramolecular Grignard Cyclization for the Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Intramolecular Grignard Reactions

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] By converting an organohalide into a highly nucleophilic organomagnesium reagent, it opens a gateway to a vast array of molecular architectures.[4] While intermolecular Grignard additions are foundational, intramolecular variants present a unique set of challenges and opportunities, allowing for the efficient construction of cyclic and polycyclic frameworks common in natural products and pharmaceutical agents.

This guide focuses on a sophisticated application of the Grignard reaction involving a derivative of 4-(2-bromophenyl)butan-1-ol to synthesize 6,7,8,9-tetrahydro-5H-benzo[5]annulen-5-ol, a valuable benzocycloheptenol scaffold. A direct attempt to form a Grignard reagent from 4-(2-bromophenyl)butan-1-ol is destined to fail. The Grignard reagent, being an exceptionally strong base, would be instantly quenched by the acidic proton of the hydroxyl group, leading to the formation of an alkane and preventing any desired C-C bond formation.[6][7][8]

This document provides a comprehensive protocol for a more elegant and efficient alternative: an intramolecular Barbier-type reaction. This approach involves the in situ formation of the Grignard reagent from the corresponding aldehyde, 4-(2-bromophenyl)butanal, which immediately cyclizes to yield the target alcohol. We will detail the necessary precursor oxidation and the subsequent one-pot cyclization, offering insights into the causality behind each experimental step to ensure robust and reproducible results.

Part 1: Mechanistic Rationale and Strategy

The core challenge lies in the incompatibility of the Grignard reagent with the acidic alcohol proton.[7] Two primary strategies can be envisioned to overcome this:

-

Protect-React-Deprotect Strategy: This classical approach involves masking the alcohol as an inert functional group, such as a silyl ether (e.g., TBDMS or TMS ether), which does not react with the Grignard reagent.[9][10] The Grignard reagent is then formed, reacted with an external electrophile, and the protecting group is subsequently removed. While effective, this multi-step sequence reduces overall yield and atom economy.

-

Oxidation and Intramolecular Barbier Reaction: A more sophisticated strategy involves first oxidizing the primary alcohol of 4-(2-bromophenyl)butan-1-ol to the corresponding aldehyde, 4-(2-bromophenyl)butanal. This aldehyde can then undergo an intramolecular Barbier-type reaction. In this one-pot process, magnesium metal is introduced to the bromo-aldehyde. The Grignard reagent forms in situ and, due to proximity, immediately attacks the intramolecular aldehyde carbonyl group before it can react with another molecule. This kinetically favored cyclization is highly efficient for forming 5- to 7-membered rings.

This guide will focus on the second strategy due to its efficiency and elegance.

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. brainly.com [brainly.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. homework.study.com [homework.study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Strategic Synthesis of Salmeterol: A Detailed Guide on the Application of 4-(2-Bromophenyl)butan-1-ol

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Salmeterol, with a focused exploration of the role of 4-(2-Bromophenyl)butan-1-ol as a key intermediate. This guide moves beyond a simple recitation of procedural steps to offer insights into the rationale behind the synthetic strategy and methodological choices, ensuring a comprehensive understanding for successful implementation.

Introduction: The Architectural Significance of Salmeterol and its Intermediates

Salmeterol is a long-acting β2-adrenergic receptor agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). Its chemical architecture, characterized by a long, lipophilic side chain, is crucial to its extended duration of action. The synthesis of this complex molecule is a multi-step process that hinges on the strategic construction of key fragments. One such pivotal intermediate is 4-(2-Bromophenyl)butan-1-ol. The presence of the bromine atom on the phenyl ring offers a versatile handle for subsequent cross-coupling reactions, while the butanol chain serves as a precursor to the extended ether linkage in the final Salmeterol molecule. This guide will illuminate a robust synthetic pathway to Salmeterol, commencing with the preparation of this critical intermediate.

Part 1: Synthesis of the Key Intermediate: 4-(2-Bromophenyl)butan-1-ol

The efficient synthesis of 4-(2-Bromophenyl)butan-1-ol is paramount for the overall success of the Salmeterol synthesis. A highly effective and direct approach involves the nucleophilic ring-opening of an epoxide, specifically oxetane, by a Grignard reagent. This method offers a streamlined route to the desired primary alcohol.

Mechanistic Rationale

The Grignard reaction is a cornerstone of carbon-carbon bond formation. In this specific application, 2-bromobenzylmagnesium bromide is prepared from 2-bromobenzyl bromide and magnesium metal. This organometallic species acts as a potent nucleophile. Oxetane, a four-membered cyclic ether, is susceptible to nucleophilic attack due to its inherent ring strain[1][2]. The Grignard reagent preferentially attacks one of the methylene carbons of the oxetane ring in an SN2 fashion, leading to the opening of the ring and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol, 4-(2-Bromophenyl)butan-1-ol. The regioselectivity of this reaction is excellent, affording the desired linear butanol chain.

Experimental Protocol: Synthesis of 4-(2-Bromophenyl)butan-1-ol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| 2-Bromobenzyl bromide | 249.92 | 25.0 g | 0.10 |

| Oxetane | 58.08 | 7.0 g | 0.12 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| 1 M Hydrochloric Acid | 36.46 | 100 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - |

| Saturated Sodium Chloride | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

Grignard Reagent Formation: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with magnesium turnings (2.67 g, 0.11 mol) and anhydrous diethyl ether (50 mL) under a nitrogen atmosphere. A solution of 2-bromobenzyl bromide (25.0 g, 0.10 mol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, 2-bromobenzylmagnesium bromide[3].

-

Ring-Opening Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of oxetane (7.0 g, 0.12 mol) in anhydrous diethyl ether (50 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid (100 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), followed by saturated sodium chloride solution (50 mL), and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 4-(2-Bromophenyl)butan-1-ol as a colorless oil.

Part 2: Construction of the Salmeterol Side Chain

With 4-(2-Bromophenyl)butan-1-ol in hand, the next phase involves the elaboration of the extended lipophilic side chain characteristic of Salmeterol. This is achieved through a two-step sequence: a Williamson ether synthesis followed by amination.

Williamson Ether Synthesis

The hydroxyl group of 4-(2-Bromophenyl)butan-1-ol is converted to an ether linkage by reaction with a large excess of 1,6-dibromohexane. This reaction proceeds via an SN2 mechanism where the alkoxide, generated in situ by a strong base such as sodium hydride, displaces one of the bromide ions of 1,6-dibromohexane[4][5].

Experimental Protocol: Synthesis of 1-(4-(2-Bromophenyl)butoxy)-6-bromohexane

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(2-Bromophenyl)butan-1-ol | 229.11 | 22.9 g | 0.10 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |

| 1,6-Dibromohexane | 243.97 | 73.2 g | 0.30 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride (4.4 g, 0.11 mol) in anhydrous THF (150 mL) at 0 °C under a nitrogen atmosphere, a solution of 4-(2-Bromophenyl)butan-1-ol (22.9 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise. The mixture is stirred at room temperature for 1 hour.

-

A solution of 1,6-dibromohexane (73.2 g, 0.30 mol) in anhydrous THF (100 mL) is then added, and the reaction mixture is heated to reflux for 18 hours.

-

After cooling to room temperature, the reaction is carefully quenched with water. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The excess 1,6-dibromohexane is removed by vacuum distillation, and the residue is purified by column chromatography to yield 1-(4-(2-Bromophenyl)butoxy)-6-bromohexane.

Amination with Benzylamine

The terminal bromide of the newly formed ether is then displaced by benzylamine to introduce the nitrogen atom and a protecting benzyl group.

Experimental Protocol: Synthesis of N-Benzyl-6-(4-(2-bromophenyl)butoxy)hexan-1-amine

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-(2-Bromophenyl)butoxy)-6-bromohexane | 392.16 | 39.2 g | 0.10 |

| Benzylamine | 107.15 | 32.1 g | 0.30 |

| Potassium Carbonate | 138.21 | 27.6 g | 0.20 |

| Acetonitrile | 41.05 | 250 mL | - |

Procedure:

-

A mixture of 1-(4-(2-Bromophenyl)butoxy)-6-bromohexane (39.2 g, 0.10 mol), benzylamine (32.1 g, 0.30 mol), and potassium carbonate (27.6 g, 0.20 mol) in acetonitrile (250 mL) is heated to reflux for 24 hours.

-

The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give N-Benzyl-6-(4-(2-bromophenyl)butoxy)hexan-1-amine.

Part 3: Final Assembly and Deprotection to Yield Salmeterol

The final stage of the synthesis involves the coupling of the elaborated side chain with the salicylaldehyde-derived headgroup, followed by reduction and deprotection to unveil the final Salmeterol molecule.

Reductive Amination and Final Deprotection

The synthesized amine is coupled with a protected salicylaldehyde derivative, typically 4-(benzyloxy)-3-(hydroxymethyl)benzaldehyde, via reductive amination. The resulting intermediate is then subjected to catalytic hydrogenation to simultaneously reduce the imine, deprotect the benzyl groups on both the nitrogen and the phenolic oxygen, and reduce the aldehyde to an alcohol, yielding Salmeterol.

Experimental Protocol: Synthesis of Salmeterol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Benzyl-6-(4-(2-bromophenyl)butoxy)hexan-1-amine | 418.43 | 41.8 g | 0.10 |

| 4-(Benzyloxy)-3-(hydroxymethyl)benzaldehyde | 242.27 | 24.2 g | 0.10 |

| Sodium triacetoxyborohydride | 211.94 | 31.8 g | 0.15 |

| Dichloroethane | 98.96 | 300 mL | - |

| Palladium on Carbon (10%) | - | 2.0 g | - |

| Methanol | 32.04 | 250 mL | - |

| Hydrogen Gas | 2.02 | - | - |

Procedure:

-

Reductive Amination: To a solution of N-Benzyl-6-(4-(2-bromophenyl)butoxy)hexan-1-amine (41.8 g, 0.10 mol) and 4-(benzyloxy)-3-(hydroxymethyl)benzaldehyde (24.2 g, 0.10 mol) in dichloroethane (300 mL), sodium triacetoxyborohydride (31.8 g, 0.15 mol) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried, and concentrated.

-

Hydrogenolysis (Deprotection and Reduction): The crude product from the previous step is dissolved in methanol (250 mL), and 10% palladium on carbon (2.0 g) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.

-

Workup and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The crude Salmeterol is then purified by crystallization, often as its xinafoate salt, to yield a high-purity final product[6].

Visualization of the Synthetic Pathway

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Grignard reagents react slowly with oxetane to produce primary alcohols. .. [askfilo.com]

- 3. 2-Bromobenzylmagnesium bromide 0.25M diethyl ether 56812-60-3 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. CN103864629A - Refining method of salmeterol xinafoate - Google Patents [patents.google.com]